Structure of 1-cyclobutyl-1H-pyrazole-5-acetic acid
Structure of 1-cyclobutyl-1H-pyrazole-5-acetic acid
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 1-Cyclobutyl-1H-pyrazole-5-acetic acid
Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of 1-cyclobutyl-1H-pyrazole-5-acetic acid. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their diverse biological activities and versatile synthetic utility.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structural components, a plausible synthetic pathway derived from established methods, and a detailed predictive analysis of its spectroscopic signature. By integrating data from analogous structures, this guide serves as an authoritative reference for the identification and utilization of this specific compound.
Molecular Structure and Physicochemical Properties
The structural identity of a compound dictates its chemical behavior and biological function. A thorough analysis of 1-cyclobutyl-1H-pyrazole-5-acetic acid reveals a molecule designed with distinct functional regions, each contributing to its overall physicochemical profile.
Core Scaffold Analysis
The molecule is composed of three primary structural motifs:
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1,5-Disubstituted Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is known for its metabolic stability and its ability to act as a scaffold for diverse functionalization. The substitution at the 1- and 5-positions is a common pattern in pharmacologically active pyrazoles.
-
N1-Cyclobutyl Substituent: A saturated four-membered carbocyclic ring attached to the N1 position of the pyrazole. This group imparts significant lipophilicity, which can influence membrane permeability and binding interactions with hydrophobic pockets in biological targets.
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C5-Acetic Acid Side Chain: An acetic acid moiety (-CH₂COOH) attached to the C5 position of the pyrazole ring. The carboxylic acid group is a key hydrogen bond donor and acceptor and provides a handle for forming salts or amide derivatives to modulate solubility and formulation properties.
Caption: Molecular structure of 1-cyclobutyl-1H-pyrazole-5-acetic acid.
Physicochemical Data Summary
The following table summarizes the key computed and identifying properties for the molecule.
| Property | Value | Source |
| IUPAC Name | (1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid | - |
| Molecular Formula | C₉H₁₂N₂O₂ | - |
| Molecular Weight | 180.20 g/mol | - |
| Monoisotopic Mass | 180.08987 Da | [3] |
| InChIKey | BFRDIMSIOAGUSO-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 1.3 | [3] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
Proposed Synthesis and Retrosynthetic Analysis
While direct synthesis of this specific molecule is not widely reported, a robust and scalable synthetic route can be designed based on established methodologies for analogous pyrazolylacetic acids.[4] The proposed strategy relies on the functionalization of a pre-formed 1-cyclobutyl-1H-pyrazole scaffold.
Retrosynthetic Strategy
The retrosynthesis begins by disconnecting the acetic acid side chain, identifying an α-ketoester as a key intermediate. This intermediate can be formed via electrophilic trapping of a lithiated pyrazole. The core 1-cyclobutyl-1H-pyrazole scaffold is accessible from the cyclocondensation of hydrazine and a 1,3-dicarbonyl equivalent, followed by N-alkylation with a cyclobutyl halide. A more direct route involves using cyclobutylhydrazine from the outset.
Caption: Retrosynthetic pathway for 1-cyclobutyl-1H-pyrazole-5-acetic acid.
Detailed Experimental Protocol
This protocol is adapted from a proven method for the multigram synthesis of pyrazolylacetic acids.[4]
Step 1: Synthesis of 1-Cyclobutyl-1H-pyrazole
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To a solution of cyclobutylhydrazine hydrochloride (1.0 eq) and sodium bicarbonate (1.1 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-cyclobutyl-1H-pyrazole.
Step 2: Synthesis of Ethyl 2-(1-cyclobutyl-1H-pyrazol-5-yl)-2-oxoacetate
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In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 1-cyclobutyl-1H-pyrazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
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Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour.
-
Add a solution of diethyl oxalate (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude ketoester, which can be purified by chromatography.
Step 3: Synthesis of 1-Cyclobutyl-1H-pyrazole-5-acetic acid (Wolff-Kishner Reduction)
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To a flask equipped with a reflux condenser, add the crude ketoester (1.0 eq), diethylene glycol, and hydrazine hydrate (5.0 eq).
-
Heat the mixture to 120 °C for 2 hours.
-
Add potassium hydroxide pellets (5.0 eq) portion-wise and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the temperature for 4-5 hours until gas evolution ceases.
-
Cool the reaction mixture, dilute with water, and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 1-cyclobutyl-1H-pyrazole-5-acetic acid.
Spectroscopic and Analytical Characterization
Confirming the structure of the synthesized compound requires a suite of analytical techniques. The following sections detail the expected spectroscopic data based on the known effects of the constituent functional groups and data from closely related pyrazole structures.[5][6][7]
Caption: Workflow for the analytical characterization of the target compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms.
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| COOH | 10.0 - 12.0 | broad singlet | 1H | Deshielded acidic proton, exchangeable with D₂O. |
| Pyrazole-H3 | ~7.50 | doublet (d) | 1H | Aromatic proton on the pyrazole ring, adjacent to C4-H. |
| Pyrazole-H4 | ~6.35 | doublet (d) | 1H | Aromatic proton coupled to C3-H.[6] |
| N-CH (cyclobutyl) | ~4.80 | quintet | 1H | Methine proton on the cyclobutyl ring, deshielded by the pyrazole nitrogen. |
| CH₂ (acetic) | ~3.80 | singlet | 2H | Methylene protons adjacent to the pyrazole ring and carbonyl group. |
| Cyclobutyl-CH₂ | 2.20 - 2.60 | multiplet | 4H | Methylene protons on the cyclobutyl ring adjacent to the methine. |
| Cyclobutyl-CH₂ | 1.80 - 2.10 | multiplet | 2H | Methylene proton at the 3-position of the cyclobutyl ring. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Carbon | Predicted δ (ppm) | Rationale |
| C=O (acid) | ~172 | Typical chemical shift for a carboxylic acid carbonyl. |
| C5 (pyrazole) | ~145 | Aromatic carbon bearing the acetic acid substituent. |
| C3 (pyrazole) | ~140 | Aromatic carbon adjacent to two nitrogen atoms. |
| C4 (pyrazole) | ~108 | Aromatic carbon shielded by two adjacent carbons. |
| N-CH (cyclobutyl) | ~55 | Methine carbon directly attached to the electronegative nitrogen. |
| CH₂ (acetic) | ~30 | Methylene carbon of the acetic acid side chain. |
| Cyclobutyl-CH₂ | ~28 | Methylene carbons adjacent to the N-CH group. |
| Cyclobutyl-CH₂ | ~15 | Methylene carbon at the distal position of the cyclobutyl ring. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (acid) | 2500 - 3300 | Very broad |
| C-H stretch (sp², aromatic) | 3050 - 3150 | Sharp, medium |
| C-H stretch (sp³) | 2850 - 3000 | Sharp, strong |
| C=O stretch (acid) | 1700 - 1725 | Strong, sharp |
| C=N, C=C stretch (ring) | 1500 - 1600 | Medium |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
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Expected [M+H]⁺: m/z 181.0971
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Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z ~135.
-
Cleavage of the cyclobutyl ring, resulting in characteristic neutral losses.
-
McLafferty rearrangement is unlikely due to the structure.
-
Biological Context and Potential Applications
The pyrazole scaffold is a privileged structure in drug discovery, present in numerous approved drugs.[8] Derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[9][10][11][12][13]
-
Anti-inflammatory Activity: Many pyrazole-containing compounds, most notably Celecoxib, are potent and selective COX-2 inhibitors. The acetic acid moiety of 1-cyclobutyl-1H-pyrazole-5-acetic acid could mimic the carboxylic acid or sulfonamide groups responsible for binding to key residues in the COX active site.
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Agrochemicals: Pyrazole derivatives are also widely used as herbicides and insecticides.[14] The specific combination of the cyclobutyl and acetic acid groups could be explored for novel agrochemical applications.
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Drug Development: The structural features of this molecule make it an attractive candidate for lead optimization programs. The cyclobutyl group provides a lipophilic anchor, while the acetic acid provides a point for salt formation or derivatization into amides or esters to fine-tune pharmacokinetic properties.
Conclusion
1-Cyclobutyl-1H-pyrazole-5-acetic acid is a well-defined molecular entity with distinct structural features amenable to rational drug design and chemical synthesis. Its structure can be unambiguously confirmed through a combination of NMR spectroscopy, mass spectrometry, and FTIR analysis. The proposed synthetic route, based on proven chemical transformations, provides a reliable pathway for its preparation. Given the established pharmacological importance of the pyrazole nucleus, this compound represents a valuable building block for the development of novel therapeutic agents and other advanced chemical materials.
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